molecular formula C18H40N2O2 B028194 (2-Aminoethyl)ammonium palmitate CAS No. 100021-79-2

(2-Aminoethyl)ammonium palmitate

Cat. No.: B028194
CAS No.: 100021-79-2
M. Wt: 316.5 g/mol
InChI Key: ITWATCMIPRAPEE-UHFFFAOYSA-N
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Description

(2-Aminoethyl)ammonium palmitate is an organic compound that combines the properties of an amine and a fatty acid. It is formed by the reaction of palmitic acid, a common saturated fatty acid, with (2-aminoethyl)amine. This compound is of interest due to its amphiphilic nature, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This makes it useful in various applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)ammonium palmitate typically involves the reaction of palmitic acid with (2-aminoethyl)amine. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction. The general reaction can be represented as follows:

C16H32O2+C2H8N2C18H40N2O2\text{C}_{16}\text{H}_{32}\text{O}_2 + \text{C}_2\text{H}_8\text{N}_2 \rightarrow \text{C}_{18}\text{H}_{40}\text{N}_2\text{O}_2 C16​H32​O2​+C2​H8​N2​→C18​H40​N2​O2​

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)ammonium palmitate can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form simpler amines and fatty acids.

    Substitution: The amine group can participate in substitution reactions with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of amine oxides and carboxylic acids.

    Reduction: Formation of simpler amines and fatty acids.

    Substitution: Formation of substituted amines and corresponding by-products.

Scientific Research Applications

(2-Aminoethyl)ammonium palmitate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

    Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)ammonium palmitate is largely dependent on its amphiphilic nature. It can interact with both hydrophilic and hydrophobic molecules, making it an effective emulsifier. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery, where it can help in the transport of hydrophobic drugs across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    (2-Aminoethyl)ammonium stearate: Similar in structure but derived from stearic acid.

    (2-Aminoethyl)ammonium oleate: Derived from oleic acid, an unsaturated fatty acid.

    (2-Aminoethyl)ammonium laurate: Derived from lauric acid, a shorter-chain fatty acid.

Uniqueness

(2-Aminoethyl)ammonium palmitate is unique due to its specific chain length and saturation level, which influence its physical properties and applications. Compared to its counterparts, it offers a balance between hydrophilicity and hydrophobicity, making it versatile for various applications.

Properties

CAS No.

100021-79-2

Molecular Formula

C18H40N2O2

Molecular Weight

316.5 g/mol

IUPAC Name

ethane-1,2-diamine;hexadecanoic acid

InChI

InChI=1S/C16H32O2.C2H8N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;3-1-2-4/h2-15H2,1H3,(H,17,18);1-4H2

InChI Key

ITWATCMIPRAPEE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)[O-].C(CN)[NH3+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O.C(CN)N

100021-79-2

Origin of Product

United States

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